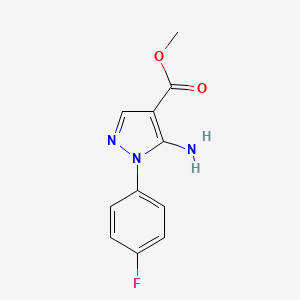

methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFPSWPMBRSTOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301188357 | |

| Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121716-19-6 | |

| Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121716-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Abstract

Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including highly selective p38 MAP kinase and FGFR inhibitors.[1][2][3] Its synthesis is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive, scientifically-grounded overview of an efficient and robust synthetic strategy for this compound. We will delve into the retrosynthetic logic, the preparation of key starting materials, a detailed mechanistic breakdown of the core cyclocondensation reaction, and a validated experimental protocol suitable for a research or process development setting. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approach: Retrosynthetic Analysis and Route Selection

The design of an effective synthesis begins with a logical disconnection of the target molecule. The pyrazole ring, a 1,2-diazole, is classically formed via the condensation of a hydrazine-containing moiety with a 1,3-dielectrophilic species.[4][5][6]

Retrosynthetic Disconnection

The most logical retrosynthetic disconnection of the target molecule breaks the pyrazole ring at the N1-C5 and N2-C3 bonds. This reveals two primary synthons:

-

Synthon A: 4-fluorophenylhydrazine, which provides the N1-aryl substituent and the N2 atom.

-

Synthon B: A three-carbon chain with electrophilic centers at C1 and C3, and the requisite functional groups (amino precursor at C1, carboxylate at C2) corresponding to the final C5 and C4 positions of the pyrazole ring.

Caption: Retrosynthetic analysis of the target pyrazole.

Rationale for Route Selection

Several precursors can function as the three-carbon synthon. One common approach involves using (ethoxymethylene)malononitrile, which reacts with the hydrazine to form a 5-amino-4-cyanopyrazole.[7][8] This intermediate would then require a subsequent hydrolysis and esterification step to yield the target molecule.

A more convergent and efficient strategy, which we will detail here, utilizes a precursor that already contains the desired ester functionality. Methyl 2-cyano-3-ethoxyacrylate is an ideal synthetic equivalent for Synthon B. Its reaction with 4-fluorophenylhydrazine provides the target molecule in a single, regioselective cyclocondensation step, avoiding additional functional group manipulations.[9][10][11] This approach is favored for its atom economy and operational simplicity.

Preparation of Key Starting Materials

The success of the final synthesis hinges on the quality of the starting materials. The following section details the preparation of the two key precursors.

Synthesis of 4-Fluorophenylhydrazine Hydrochloride

This critical intermediate is reliably synthesized from 4-fluoroaniline via a two-step diazotization and reduction sequence.

Mechanism Insight: The process begins with the formation of a diazonium salt by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[12][13] This is followed by a controlled reduction, typically using sodium sulfite, sodium bisulfite, or stannous chloride, to yield the corresponding hydrazine salt.[14][15]

Detailed Protocol:

-

In a flask equipped with a stirrer and thermometer, dissolve 4-fluoroaniline (1.0 eq) in concentrated hydrochloric acid (approx. 2.5 mL per gram of aniline).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30-60 minutes at 0-5 °C.

-

In a separate, larger flask, prepare a solution of sodium sulfite or sodium metabisulfite (approx. 2.0 eq) in water and cool it to below 10 °C.

-

Slowly add the cold diazonium salt solution to the sulfite solution, maintaining the temperature below 10 °C and controlling any foaming.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 1 hour to complete the reduction and hydrolysis.[12][13]

-

Cool the reaction mixture to 10 °C. The 4-fluorophenylhydrazine hydrochloride will precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis of Methyl 2-cyano-3-ethoxyacrylate

This activated alkene is prepared through the condensation of methyl cyanoacetate with triethyl orthoformate.[10]

Mechanism Insight: The reaction is typically catalyzed by acetic anhydride, which facilitates the formation of an ethoxymethylene intermediate from the orthoformate. This highly electrophilic species then undergoes a Knoevenagel-type condensation with the active methylene group of methyl cyanoacetate to yield the final product.

Detailed Protocol:

-

Combine methyl cyanoacetate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (1.5 eq) in a reaction flask equipped with a distillation head.

-

Heat the mixture to reflux (approx. 120-140 °C) for 2-3 hours. During this time, ethyl acetate will distill off as a byproduct.

-

After the reaction is complete (monitored by TLC or GC), cool the mixture.

-

The product is typically purified by vacuum distillation to remove unreacted starting materials and high-boiling impurities.

The Core Synthesis: Cyclocondensation Reaction

This is the key transformation where the pyrazole heterocycle is constructed. The reaction proceeds via a well-established addition-cyclization mechanism.

Caption: High-level workflow for the synthesis of the target molecule.

Reaction Mechanism

The formation of the 5-aminopyrazole ring is a regioselective process governed by the reactivity of the precursors.

-

Michael Addition: The more nucleophilic nitrogen (NH2) of 4-fluorophenylhydrazine attacks the electron-deficient β-carbon of the acrylate system. This is a classic Michael-type addition, breaking the C=C double bond and displacing the ethoxy group to form a transient hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then performs a nucleophilic attack on the carbon atom of the nitrile group (C≡N).

-

Tautomerization: This cyclization forms a non-aromatic 5-imino-dihydropyrazole intermediate, which rapidly tautomerizes to the stable, aromatic 5-aminopyrazole final product. The driving force for this step is the formation of the aromatic heterocyclic ring.

Detailed Experimental Protocol

This protocol describes a robust and reproducible method for the synthesis of the title compound.

Materials & Reagents:

-

4-Fluorophenylhydrazine hydrochloride (1.0 eq)

-

Methyl 2-cyano-3-ethoxyacrylate (1.05 eq)

-

Anhydrous Sodium Acetate (1.1 eq)

-

Absolute Ethanol (as solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenylhydrazine hydrochloride, anhydrous sodium acetate, and absolute ethanol (approx. 10-15 mL per gram of hydrazine).

-

Causality: Sodium acetate acts as a base to neutralize the HCl salt of the hydrazine, liberating the free base in situ to participate in the reaction.[8] Absolute ethanol is an excellent solvent for this reaction, as it effectively dissolves the reactants and allows for a suitable reflux temperature.

-

-

Stir the suspension for 15-20 minutes at room temperature.

-

Add methyl 2-cyano-3-ethoxyacrylate to the mixture.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and then chill in an ice bath for 1 hour to facilitate precipitation of the product.

-

If a precipitate forms, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then with water to remove any remaining salts.

-

If significant product remains in the filtrate, concentrate the solution under reduced pressure. The resulting residue can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

-

Dry the final product, methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, under vacuum.

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Parameter | Expected Value/Observation | Purpose |

| Appearance | White to off-white crystalline solid | Preliminary quality check |

| Melting Point | Specific range (e.g., 140-150 °C, literature dependent) | Purity assessment |

| ¹H NMR | Signals corresponding to -NH₂, aromatic protons (4H), pyrazole C3-H (1H), and -OCH₃ (3H) | Structural confirmation |

| ¹³C NMR | Peaks for all unique carbon atoms, including the C=O of the ester and aromatic carbons showing C-F coupling | Structural confirmation |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to C₁₁H₁₁FN₄O₂ (m/z ~251.09) | Molecular weight confirmation |

| Purity (HPLC) | >98% | Quantitative purity analysis |

Note: Specific spectral shifts should be confirmed with experimental data. Data for the analogous 4-carbonitrile shows the pyrazole proton around 7.6 ppm and the -NH2 protons as a broad singlet around 4.6 ppm.[7]

Conclusion

The synthetic route detailed in this guide, centered on the cyclocondensation of 4-fluorophenylhydrazine and methyl 2-cyano-3-ethoxyacrylate, represents an efficient, convergent, and reliable method for the production of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can confidently execute and adapt this protocol to produce high-purity material essential for advancing research in medicinal chemistry and drug development.

References

- Title: Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem. Source: BenchChem.

- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC - NIH.

- Title: 4-Fluorophenylhydrazine hydrochloride | 823-85-8. Source: ChemicalBook.

- Title: 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8. Source: ChemicalBook.

- Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Source: NIH.

- Title: Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Source: Scirp.org.

- Title: US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. Source: Google Patents.

- Title: CN101143836A - Preparation method for 4-fluorophenylhydrazine. Source: Google Patents.

- Title: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Source: PubMed.

- Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI.

- Title: CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride. Source: Google Patents.

- Title: WO2011064798A1 - Process for the preparation of a pyrazole derivative. Source: Google Patents.

- Title: (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis. Source: chemicalbook.

- Title: Methyl 2-cyano-3-ethoxyacrylate (C7H9NO3). Source: PubChemLite.

- Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: PubMed.

Sources

- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 8. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]

- 9. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 10. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. PubChemLite - Methyl 2-cyano-3-ethoxyacrylate (C7H9NO3) [pubchemlite.lcsb.uni.lu]

- 12. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]

- 13. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]

- 14. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]

- 15. CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride - Google Patents [patents.google.com]

Comprehensive Characterization of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: A Keystone Heterocycle for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal chemistry. The pyrazole scaffold is a privileged structure, known for its wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] The strategic placement of an amino group, a methyl carboxylate, and a fluorophenyl substituent provides multiple points for synthetic elaboration and molecular interaction, making it a molecule of significant interest for drug development. This guide provides a comprehensive overview of the essential physicochemical and spectroscopic characterization of this compound, offering field-proven insights into the experimental rationale and data interpretation required to unequivocally confirm its identity and purity.

Introduction: The Significance of the Aminopyrazole Scaffold

5-Aminopyrazole derivatives are foundational scaffolds in the development of targeted therapeutics. The arrangement of donors and acceptors on the pyrazole ring allows for specific and potent interactions with biological targets. For instance, derivatives of the 5-aminopyrazole core have been successfully developed as highly selective inhibitors of p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs), both of which are critical targets in oncology and inflammatory diseases.[3][4] The inclusion of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and improve binding affinity through favorable interactions, such as hydrogen bonding or dipole interactions, without significantly increasing molecular size. This guide establishes a baseline for the analytical validation of the title compound, a crucial step in any research or development pipeline.

Synthesis and Purification Rationale

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxylates typically follows a well-established cyclocondensation pathway. The most common and regioselective approach involves the reaction of a substituted phenylhydrazine with a highly electrophilic three-carbon component.

Logical Synthesis Workflow

A robust synthesis strategy is paramount for producing high-purity material suitable for characterization and subsequent biological screening. The chosen pathway emphasizes regioselectivity and yield.

Caption: High-level workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of methyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol, add 4-fluorophenylhydrazine hydrochloride (1 equivalent) and a mild base such as sodium acetate (1.1 equivalents). The base is crucial for liberating the free hydrazine from its salt.

-

Cyclocondensation: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.[5] The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its appropriate boiling point for the reaction.[5]

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product typically precipitates as a solid. Collect the crude product by vacuum filtration and wash with cold ethanol to remove residual reactants.

-

Purification: For high-purity material, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. This step is critical for removing impurities that could interfere with subsequent analytical characterization and biological assays.

Physicochemical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure. This process forms a self-validating system where data from each analysis must be consistent with the others.

Caption: A logical diagram illustrating the complementary nature of analytical techniques.

Physical Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Expected to be a solid with a distinct melting point, likely in the range of 170-190 °C, similar to related structures.[5] Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is required for confirmation.

-

Solubility: Generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), chloroform (CDCl₃), and methanol.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (C₁₁H₁₀FN₃O₂), the expected monoisotopic mass is approximately 235.08 Da.

-

Technique: Electrospray Ionization (ESI) is a suitable technique due to the polarity of the molecule.

-

Expected Ions:

-

[M+H]⁺: ~236.09 Da (Positive ion mode)

-

[M-H]⁻: ~234.07 Da (Negative ion mode)

-

[M+Na]⁺: ~258.07 Da (Sodium adduct, common in ESI)

-

-

Causality: High-Resolution Mass Spectrometry (HRMS) is the gold standard. Observing a mass with an error of less than 5 ppm from the calculated value provides strong evidence for the elemental formula C₁₁H₁₀FN₃O₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is a molecular fingerprint that confirms the presence of the amine, ester, and aromatic moieties.

Table 1: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two distinct bands in this region is characteristic of a primary amine.[6][7] |

| 3100 - 3000 | C-H Stretch | Aromatic/Vinylic | Corresponds to the C-H bonds on the pyrazole and phenyl rings. |

| 2990 - 2950 | C-H Stretch | Aliphatic (sp³) | Corresponds to the methyl group of the ester. |

| ~1680 - 1710 | C=O Stretch | Ester Carbonyl | This strong absorption is indicative of the conjugated ester carbonyl group.[8] |

| ~1620 - 1640 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine. |

| ~1590, ~1510 | C=C Stretch | Aromatic Ring | Characteristic stretching vibrations of the phenyl ring. |

| ~1220 - 1250 | C-F Stretch | Aryl-Fluoride | A strong band confirming the presence of the C-F bond.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of each atom in the structure. Data from ¹H, ¹³C, and ¹⁹F NMR should be acquired.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Rationale: The spectrum will confirm the number of distinct protons and their neighboring atoms through integration and splitting patterns (multiplicity).

Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 - 7.8 | s | 1H | Pyrazole C3-H | The lone proton on the pyrazole ring, typically a sharp singlet.[5] |

| ~7.4 - 7.6 | m (dd or t) | 2H | Ar-H (ortho to F) | These protons are coupled to both the adjacent aromatic protons and the fluorine atom. |

| ~7.1 - 7.3 | t | 2H | Ar-H (meta to F) | These protons are coupled to the adjacent aromatic protons, appearing as a triplet. |

| ~5.0 - 5.5 | br s | 2H | Amine (-NH₂) | A broad singlet due to quadrupole broadening and potential hydrogen exchange. Its position is solvent-dependent. |

| ~3.8 | s | 3H | Ester (-OCH₃) | A sharp singlet corresponding to the three equivalent protons of the methyl ester group. |

-

Rationale: This technique identifies all unique carbon environments. The presence of fluorine introduces characteristic C-F coupling constants (J-coupling), which are diagnostic.

Table 3: Expected ¹³C NMR Chemical Shifts and Couplings

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | Ester C=O | The carbonyl carbon of the methyl ester. |

| ~160 - 164 (d, ¹JCF ≈ 250 Hz) | Ar-C (C-F) | The carbon directly bonded to fluorine shows a large coupling constant, appearing as a doublet.[5][9] |

| ~150 | Pyrazole C5-NH₂ | The carbon bearing the amino group. |

| ~141 | Pyrazole C3-H | The CH carbon of the pyrazole ring. |

| ~133 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to Pyrazole) | The carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~126 (d, ³JCF ≈ 9 Hz) | Ar-C (ortho to F) | The two equivalent aromatic CH carbons ortho to the fluorine.[5] |

| ~116 (d, ²JCF ≈ 23 Hz) | Ar-C (meta to F) | The two equivalent aromatic CH carbons meta to the fluorine.[5] |

| ~76 | Pyrazole C4-CO₂Me | The carbon bearing the carboxylate group, significantly shielded. |

| ~51 | Ester -OCH₃ | The methyl carbon of the ester group. |

Potential Applications and Biological Relevance

The structural motifs within methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate make it an attractive starting point for the synthesis of libraries targeting various enzyme families, particularly protein kinases. The 5-amino group can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP.[3] The carboxylate at the C4 position can be further modified into amides or other functional groups to explore interactions with solvent-exposed regions of a binding pocket.[4] Researchers in drug discovery can use this well-characterized molecule as a reliable intermediate for creating novel compounds with potential therapeutic value in oncology, immunology, and neurodegenerative diseases.

Conclusion

The comprehensive characterization of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate requires a synergistic application of chromatographic and spectroscopic techniques. By systematically applying mass spectrometry, IR spectroscopy, and multinuclear NMR, researchers can unequivocally confirm the identity, structure, and purity of this valuable chemical entity. The data and protocols outlined in this guide provide a robust framework for the validation of this compound, ensuring its quality and reliability for use in advanced research and drug development programs.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Available at: [Link]

-

methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326. PubChem. Available at: [Link]

-

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

-

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC - NIH. Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Spectroscopic Guide to Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and the specific substitution pattern of this molecule makes it a valuable building block for the synthesis of novel bioactive compounds.[1] Accurate structural elucidation and characterization are paramount for its application in drug development, and a comprehensive understanding of its spectroscopic data is essential for quality control and for tracking its incorporation into more complex molecules.

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. As a Senior Application Scientist, the following sections will not only present the expected data but also delve into the rationale behind the spectral features, offering insights grounded in the principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Molecular Structure and Key Features

The structure of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate contains several key functional groups and structural motifs that give rise to characteristic spectroscopic signals. Understanding these is the first step in interpreting the spectra.

Figure 1. Molecular structure of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will show distinct signals for each unique proton environment in the molecule. The expected chemical shifts (δ) are presented in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrazole C3-H | ~7.6 | Singlet (s) | 1H | The lone proton on the pyrazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift is influenced by the aromatic nature of the ring. In the nitrile analog, this proton appears at 7.63 ppm.[2] |

| Amino (-NH₂) | ~4.6 | Broad Singlet (br s) | 2H | The protons of the amino group often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary depending on the solvent and concentration. The nitrile analog shows this signal at 4.61 ppm.[2] |

| Phenyl (Ar-H) | ~7.2-7.5 | Multiplet (m) | 4H | The protons on the 4-fluorophenyl ring will appear as two sets of doublets due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine will couple with the fluorine, and the protons meta to the fluorine will also show coupling. This results in a complex multiplet. The nitrile analog shows these protons in the range of 7.19-7.51 ppm.[2] |

| Methyl (-OCH₃) | ~3.8 | Singlet (s) | 3H | The three protons of the methyl ester group are equivalent and not coupled to any other protons, resulting in a sharp singlet. This is a characteristic chemical shift for methyl esters. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR should be used.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~165 | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield chemical shift. |

| C5 (Pyrazole) | ~150 | This carbon is attached to two nitrogen atoms and the amino group, leading to a downfield shift. The nitrile analog shows this carbon at 149.8 ppm.[2] |

| C3 (Pyrazole) | ~141 | The CH carbon of the pyrazole ring. The nitrile analog shows this carbon at 141.3 ppm.[2] |

| C-F (Phenyl) | ~162 (d, ¹JCF ≈ 250 Hz) | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and a significant downfield shift due to the electronegativity of fluorine. The nitrile analog shows this at 160.7 and 164.0 ppm with a J coupling of 250.34 Hz.[2] |

| C-N (Phenyl) | ~133 | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. The nitrile analog shows this at 132.9 ppm.[2] |

| CH (Phenyl) | ~126 (d, ²JCF ≈ 9 Hz) | The carbons ortho to the fluorine will show a smaller two-bond coupling to fluorine. The nitrile analog shows this at 126.4-126.5 ppm with a J coupling of 9.50 Hz.[2] |

| CH (Phenyl) | ~117 (d, ³JCF ≈ 23 Hz) | The carbons meta to the fluorine will show a three-bond coupling to fluorine. The nitrile analog shows this at 116.8-117.1 ppm with a J coupling of 23.09 Hz.[2] |

| C4 (Pyrazole) | ~76 | The carbon to which the carboxylate group is attached. The nitrile analog shows this carbon at a similar position of 76.1 ppm.[2] |

| -OCH₃ | ~51 | The methyl carbon of the ester group is expected in this region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a broadband probe on the NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (C₁₁H₁₀FN₃O₂), the expected molecular weight is approximately 249.22 g/mol .

Expected Observations:

-

Molecular Ion Peak (M⁺): A peak at m/z = 249 is expected, corresponding to the intact molecule.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 218.

-

Loss of the entire methyl carboxylate group (-COOCH₃) to give a fragment at m/z = 190.

-

Fragmentation of the 4-fluorophenyl ring.

-

Sources

The 5-Aminopyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 5-Aminopyrazole Core

The 5-aminopyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms and an amino group at the C5 position, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility stems from its ability to act as a versatile pharmacophore and a key synthetic intermediate for a vast array of more complex heterocyclic systems.[1][3][4] This guide delves into the diverse biological activities of 5-aminopyrazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. The adaptability of this scaffold has led to the development of compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][3][5]

The strategic placement of the amino group and the two nitrogen atoms allows the 5-aminopyrazole ring to engage in multiple hydrogen bond donor-acceptor interactions with biological targets, a key feature for potent and selective ligands.[6][7] Furthermore, the pyrazole ring is a bioisostere of other important chemical groups, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will explore the core biological activities that make 5-aminopyrazole derivatives a subject of intense research and a promising scaffold for the development of next-generation therapeutics.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

The fight against cancer has been significantly advanced by the discovery of small molecules that can selectively target pathways essential for tumor growth and survival. 5-Aminopyrazole derivatives have emerged as a particularly fruitful class of compounds in this arena, demonstrating potent activity against a range of cancer cell lines and in preclinical models.[1][8]

A. Mechanism of Action: Kinase Inhibition

A primary mechanism through which 5-aminopyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[5][6] These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.

The 5-aminopyrazole core serves as an effective "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase ATP-binding pocket.[7] This interaction mimics the binding of adenine from ATP, thereby competitively inhibiting the enzyme's function.

Key Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): These kinases are central to the regulation of the cell cycle.[7] Aberrant CDK activity leads to uncontrolled cell division. Aminopyrazole analogs have been developed as potent inhibitors of CDK2 and CDK5, showing promise in cancer therapy.[7]

-

p38 MAP Kinase: This kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[5][8] Specific 5-aminopyrazole derivatives have been identified as highly selective inhibitors of p38 MAP kinase.[8]

-

Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in many tumors. The 5-aminopyrazole scaffold is a component of potent Aurora kinase inhibitors.[2]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives the growth of various tumors. Aminopyrazole-based inhibitors have been developed to target both wild-type and mutant forms of FGFR2 and FGFR3.[9]

B. Experimental Workflow: Evaluating Anticancer Potency

A systematic approach is required to identify and characterize the anticancer activity of novel 5-aminopyrazole derivatives.

Caption: Workflow for Anticancer Drug Discovery with 5-Aminopyrazole Derivatives.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivatives (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

C. Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-aminopyrazole scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.

| R¹ Substituent (at N1) | R² Substituent (at C3) | R³ Substituent (at C4) | Observed Activity | Reference |

| Aryl, Heteroaryl | H, Alkyl, Aryl | Acyl, Cyano | Potent kinase inhibition | [8][9] |

| Substituted Phenyl | Thioalkyl | Benzoyl | CRF-1 receptor antagonism | [2] |

| Pyrazinyl | Carboxamido | H | Broad-spectrum antibacterial | [2][10] |

| Cyclobutyl | Varied | Varied | Selective CDK2/5 inhibition | [7] |

II. Antimicrobial Activity: A Scaffold for Combating Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with activity against pathogenic bacteria and fungi. 5-Aminopyrazole derivatives have demonstrated significant potential in this area, with various analogs exhibiting potent and broad-spectrum antimicrobial effects.[1][11]

A. Spectrum of Activity

Derivatives of 5-aminopyrazole have shown activity against a range of microorganisms:

-

Gram-Positive Bacteria: Including Bacillus subtilis and multidrug-resistant Staphylococcus aureus.[1][12]

-

Gram-Negative Bacteria: Such as Escherichia coli.[1]

-

Fungi: Including Aspergillus niger and Candida albicans.[1]

-

Mycobacterium tuberculosis: The causative agent of tuberculosis.[12]

B. Proposed Mechanisms of Action

While the exact mechanisms are still under investigation for many derivatives, potential targets include:

-

DNA Gyrase: Inhibition of this enzyme disrupts DNA replication and repair.[1]

-

Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall.

-

Other Essential Enzymes: Inhibition of other crucial metabolic pathways in microorganisms.

C. Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the 5-aminopyrazole derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

III. Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. 5-Aminopyrazole derivatives have shown promise as both anti-inflammatory and antioxidant agents.[8][13]

A. Anti-inflammatory Mechanisms

The anti-inflammatory properties of these compounds are often linked to the inhibition of key inflammatory mediators and signaling pathways:

-

Cyclooxygenase (COX) Inhibition: Some pyrazole derivatives, like celecoxib, are well-known selective COX-2 inhibitors, reducing the production of prostaglandins involved in inflammation and pain.[1]

-

p38 MAPK Inhibition: As mentioned earlier, inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8]

B. Antioxidant Mechanisms

5-Aminopyrazole derivatives can exert antioxidant effects through several mechanisms:

-

Radical Scavenging: Direct quenching of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

-

Inhibition of ROS Production: Some derivatives can inhibit enzymes involved in the production of ROS.[8]

C. Experimental Evaluation of Bioactivity

Caption: Assays for Evaluating Anti-inflammatory and Antioxidant Activities.

Detailed Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Compound Preparation: Prepare serial dilutions of the 5-aminopyrazole derivative in methanol.

-

Reaction Mixture: Add the compound solutions to the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity and determine the EC50 value.

Conclusion and Future Directions

The 5-aminopyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent and selective kinase inhibition for cancer therapy to broad-spectrum antimicrobial effects and promising anti-inflammatory and antioxidant properties. The ease of chemical modification of the 5-aminopyrazole ring system allows for the fine-tuning of biological activity and pharmacokinetic properties, making it an enduringly attractive starting point for the development of novel therapeutic agents.[1]

Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a wider range of diseases. The synthesis of fused heterocyclic systems derived from 5-aminopyrazoles also represents a promising avenue for discovering compounds with enhanced and novel biological profiles.[1][3][4] As our understanding of the molecular basis of disease deepens, the versatile 5-aminopyrazole scaffold is poised to play an even more significant role in the future of medicine.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & El-Gazzar, A. B. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 1. [Link]

-

Iovine, V., Bavi, N., De Filippis, B., Di Sotto, A., Fantacuzzi, M., Fulle, S., ... & Di Mambro, A. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2294. [Link]

-

Singh, P., & Kumar, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-43. [Link]

-

Schenone, S., & Radi, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. [Link]

-

Mihai, D. P., Bîcu, E., & Profire, L. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

St. Amant, A. H., Burke, M. R., Chan, A., Chen, Y., Durk, F., England, D. B., ... & Whittington, D. A. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1939-1945. [Link]

-

Schröder, M., Golz, C., Chaikuad, A., Kessel, K., Laufer, S. A., & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

-

Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 958-971. [Link]

-

Anonymous. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

-

El-Borai, M. A., Rizk, H. F., Ibrahim, S. A., Faresa, A. K., & Beltagy, D. M. (2021). Pharmacology active 5-aminopyrazoles. ResearchGate. [Link]

-

Pathak, V., Singh, A., Sharma, N., Kumar, A., & Singh, R. K. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627. [Link]

-

Anonymous. (n.d.). Some biologically active 5-aminopyrazole derivatives. ResearchGate. [Link]

-

Schenone, S., & Radi, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Li, J., Wang, Y., Zhang, Y., Li, Y., Liu, Y., & Wang, Y. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Informa UK Limited. [Link]

-

Iovine, V., Olla, S., Bavi, N., De Filippis, B., Di Sotto, A., Fantacuzzi, M., ... & Di Mambro, A. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1775. [Link]

-

Iovine, V., Bavi, N., De Filippis, B., Di Sotto, A., Fantacuzzi, M., Fulle, S., ... & Di Mambro, A. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. ResearchGate. [Link]

-

Anonymous. (n.d.). Five pyrazole derivatives reduced the toxicity of THP-1 cells toward SH-SY5Y neuronal cells. ResearchGate. [Link]

-

Al-Abdullah, E. S., Asiri, A. M., & Khan, S. A. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2020, 1-6. [Link]

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as a Kinase Inhibitor

Executive Summary

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, recognized for its broad therapeutic potential and presence in numerous clinically approved drugs.[1][2] Specifically, the 5-aminopyrazole moiety has emerged as a "privileged" structure, frequently utilized in the design of targeted therapies, most notably protein kinase inhibitors.[1][2][3] This guide focuses on elucidating the probable mechanism of action for Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate , a compound whose core structure strongly suggests activity as a competitive inhibitor of protein kinases. Drawing upon extensive data from structurally analogous compounds, we hypothesize that this molecule primarily targets the ATP-binding pocket of kinases, with a high probability of inhibiting members of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38α.[4][5][6] This document will deconstruct the structural basis for this hypothesis, outline a comprehensive experimental workflow for its validation, and provide detailed, field-proven protocols for key assays.

The 5-Aminopyrazole Scaffold: A Cornerstone of Kinase Inhibition

The versatility of the 5-aminopyrazole scaffold stems from its unique electronic properties and its ability to form critical hydrogen bond interactions within the ATP-binding site of protein kinases.[1][2] This region, known as the "hinge," forms a hydrogen bonding pattern with ATP to anchor it for phosphoryl transfer. Many successful Type I and Type II kinase inhibitors mimic this interaction.

The 5-aminopyrazole core is particularly adept at this, featuring:

-

An exocyclic amino group at the C5 position, which can act as a hydrogen bond donor.

-

An endocyclic nitrogen atom (N1), which can act as a hydrogen bond acceptor.

This arrangement allows molecules incorporating this scaffold to effectively compete with endogenous ATP, leading to the inhibition of kinase activity. Numerous compounds built upon this framework have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities, often through the modulation of key signaling kinases.[1][3][4][7]

Structural Analysis and Mechanistic Hypothesis

The primary hypothesis is that Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate functions as an ATP-competitive kinase inhibitor. This is strongly supported by crystallographic and structure-activity relationship (SAR) data from highly similar molecules.

A compelling precedent is RO3201195 , a potent and selective p38 MAP kinase inhibitor that shares the identical 5-amino-1-(4-fluorophenyl)-1H-pyrazole core.[5] X-ray crystallography of a related analog bound to p38α revealed that the exocyclic 5-amino group forms a crucial hydrogen bond with the backbone carbonyl of Threonine 106 in the kinase hinge region.[5] This interaction is a hallmark of this class of inhibitors and is considered essential for potent binding and selectivity.

The key structural features of our topic compound that support this hypothesis are:

-

The 5-Amino Group: Positioned to act as the primary hydrogen bond donor to the kinase hinge.

-

The N1-Aryl Substitution (4-fluorophenyl): This group projects into a hydrophobic region of the ATP pocket, contributing to binding affinity and influencing selectivity across the kinome.

-

The C4-Carboxylate Group: This moiety extends towards the solvent-exposed region of the ATP site and can be modified to fine-tune physicochemical properties like solubility and cell permeability without disrupting the core binding interaction.

Caption: Proposed binding mode of the inhibitor within a kinase ATP pocket.

The Primary Target Hypothesis: p38 MAPK Signaling

Given the evidence from structurally related compounds, the p38 MAP kinase pathway is the most probable primary target.[4][5][6] The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory stimuli and environmental stress. Its aberrant activation is implicated in a host of inflammatory diseases and cancers. Inhibition of p38α, the major isoform, blocks the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5]

Caption: The p38 MAPK signaling pathway and the proposed point of inhibition.

Experimental Validation Workflow

A multi-step, self-validating experimental workflow is required to rigorously test this mechanistic hypothesis. The process begins with broad, in vitro screening and progressively moves to more complex, cell-based functional assays.

Caption: A logical workflow for validating the proposed mechanism of action.

Protocol 4.1: In Vitro Kinase Inhibition Assay

-

Objective: To quantitatively determine the inhibitory potency (IC₅₀) of the compound against p38α MAPK and a small panel of related kinases to establish initial potency and selectivity.

-

Causality & Principle: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified kinase. The ADP-Glo™ Kinase Assay is chosen for its high sensitivity and broad dynamic range. It quantifies the amount of ADP produced during the kinase reaction; lower ADP levels correspond to higher inhibition.

-

Materials:

-

Purified, active p38α kinase (and other kinases of interest).

-

Specific peptide substrate for p38α (e.g., ATF2-derived peptide).

-

ATP at a concentration near its Kₘ for p38α (e.g., 100 µM).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Test Compound: Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, serially diluted in DMSO.

-

A known p38 inhibitor as a positive control (e.g., SB203580).

-

Assay Buffer (containing MgCl₂, DTT).

-

White, opaque 384-well assay plates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting range is 10 mM down to 1 nM.

-

In a 384-well plate, add 1 µL of the compound dilutions (or DMSO for 0% inhibition and no-enzyme for 100% inhibition controls).

-

Prepare a 2X kinase/substrate master mix in assay buffer. Add 2 µL to each well.

-

Prepare a 2X ATP solution in assay buffer. Add 2 µL to each well to initiate the reaction. The final reaction volume is 5 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, and then convert ATP to light via a luciferase reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data: (Signal_Test - Signal_100%_Inhib) / (Signal_0%_Inhib - Signal_100%_Inhib) * 100.

-

Plot the normalized response versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

| Compound | Target Kinase | IC₅₀ (nM) |

| Test Compound | p38α | Experimental Value |

| Test Compound | JNK1 | Experimental Value |

| Test Compound | ERK2 | Experimental Value |

| SB203580 (Control) | p38α | ~50 nM |

Protocol 4.2: Cellular Target Engagement via Western Blot

-

Objective: To confirm that the compound inhibits p38 MAPK activity inside a living cell by measuring the phosphorylation of its direct downstream substrate, MAPKAPK2 (MK2).

-

Trustworthiness & Principle: This protocol validates the in vitro findings in a physiological context. A decrease in the phosphorylation of MK2 at Thr334 is a highly specific and reliable biomarker for p38 pathway inhibition. Including a vehicle control and a positive control ensures the observed effect is due to the compound's action.

-

Materials:

-

Human monocytic cell line (e.g., THP-1).

-

LPS (Lipopolysaccharide) to stimulate the p38 pathway.

-

Test Compound and positive control inhibitor.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary Antibodies: Rabbit anti-phospho-MK2 (Thr334), Rabbit anti-total-MK2, Rabbit anti-β-Actin (loading control).

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Culture THP-1 cells to a density of 1x10⁶ cells/mL.

-

Pre-treat cells for 1 hour with various concentrations of the test compound (e.g., 0.1, 1, 10 µM), positive control, or DMSO (vehicle).

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 pathway.

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellets on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes.

-

Separate 20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with the primary antibody against phospho-MK2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate. Visualize the bands using a chemiluminescence imager.

-

Strip the membrane and re-probe for total-MK2 and β-Actin to ensure equal protein loading.

-

Protocol 4.3: Cellular Functional Assay (TNF-α ELISA)

-

Objective: To measure the compound's ability to inhibit a key physiological downstream consequence of p38 activation: the production of the pro-inflammatory cytokine TNF-α.

-

Causality & Principle: This assay provides the ultimate proof of functional activity. By blocking p38, the compound should prevent the signaling cascade that leads to the transcription and release of TNF-α. An ELISA provides a highly sensitive and quantitative measurement of the secreted cytokine.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or human whole blood.

-

LPS.

-

Test Compound and positive control inhibitor.

-

Human TNF-α ELISA Kit.

-

96-well cell culture plates.

-

Microplate reader (450 nm).

-

-

Procedure:

-

Isolate PBMCs using a Ficoll gradient or use fresh human whole blood.

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells for 1 hour with serially diluted test compound, positive control, or DMSO.

-

Stimulate with LPS (100 ng/mL for PBMCs, 1 µg/mL for whole blood).

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Centrifuge the plate to pellet the cells and collect the supernatant (or plasma for whole blood).

-

Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance at 450 nm and calculate the TNF-α concentration against a standard curve.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Summary and Future Directions

The structural features of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate provide a compelling, evidence-based rationale for its putative mechanism as a p38 MAPK inhibitor. Its 5-aminopyrazole core is perfectly suited to engage the hinge region of the kinase ATP-binding pocket, a mechanism validated by extensive research on analogous compounds.[5][6]

The experimental workflow detailed herein provides a rigorous and logical pathway to confirm this hypothesis, moving from direct enzymatic inhibition to cellular target engagement and finally to a functional physiological output. Successful validation would position this compound as a promising lead for further development in therapeutic areas where p38 MAPK dysregulation is a key pathological driver, such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Subsequent steps would involve comprehensive kinome-wide selectivity screening to identify potential off-targets and a full suite of ADME/Tox studies to evaluate its drug-like properties.

References

- A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Deriv

-

Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. [Link]

-

Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). PubMed. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

-

Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). ResearchGate. [Link]

-

Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. [Link]

-

Some biologically active 5-aminopyrazole derivatives. ResearchGate. [Link]

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. PubMed Central. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

- Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

-

methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

-

5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]

-

5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]

-

Targeting USP-7 by a Novel Fluorinated 5-Pyrazolyl-Urea Derivative. University of Naples Federico II Institutional Repository. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Central Role of Kinases and the Rise of a Privileged Scaffold

An In-Depth Technical Guide to the Discovery of Pyrazole-Based Kinase Inhibitors

Protein kinases are fundamental regulators of nearly all cellular processes, acting as molecular switches that control signaling pathways governing cell growth, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets in modern medicine.[2][3] The development of small-molecule kinase inhibitors has revolutionized oncology, shifting treatment paradigms from cytotoxic chemotherapy to targeted therapy.[4]

Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold".[5][6] This five-membered heterocycle, containing two adjacent nitrogen atoms, possesses a unique combination of chemical properties that make it exceptionally well-suited for interacting with the ATP-binding pocket of kinases.[5][7] Its synthetic accessibility, favorable drug-like properties, and versatile nature have cemented its importance in medicinal chemistry.[2] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Ruxolitinib, Crizotinib, and Encorafenib, underscoring the scaffold's clinical significance.[2]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the discovery and development of pyrazole-based kinase inhibitors. We will dissect the causality behind key experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific literature, offering a comprehensive resource for researchers and drug development professionals.

The Pyrazole Scaffold: A Chemical Master Key for Kinase Inhibition

The utility of the pyrazole core is rooted in its ability to mimic the adenine moiety of ATP, the natural substrate for kinases. This mimicry allows pyrazole-based compounds to act as competitive inhibitors, occupying the ATP-binding site and preventing the transfer of a phosphate group to a substrate protein.

Mechanism of Action: The Hinge-Binding Interaction

The N-unsubstituted pyrazole ring is capable of simultaneously donating and accepting hydrogen bonds.[5] This dual functionality is critical for its primary role as a "hinge-binder". The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. It provides key hydrogen bond contacts that anchor the adenine ring of ATP. The 3-aminopyrazole moiety, in particular, is frequently used to form two or three crucial hydrogen bonds with the backbone of the kinase hinge region, providing a robust anchor for the inhibitor.[6][8] This foundational interaction is the starting point for building potency and selectivity.

Caption: The iterative workflow for pyrazole-based kinase inhibitor discovery.

Hit Identification

The initial goal is to identify "hits"—compounds that show inhibitory activity against the target kinase.

-

High-Throughput Screening (HTS): Large libraries of diverse compounds, often including many pyrazole derivatives, are screened against the kinase target in a biochemical assay.

-

Structure-Based Drug Design (SBDD): If the 3D crystal structure of the target kinase is known, computational docking can be used to predict how well pyrazole-based molecules will fit into the ATP-binding site. [9]This allows for the rational design of a smaller, more focused screening library.

-

Fragment-Based Drug Discovery (FBDD): Small chemical fragments, including simple pyrazoles, are screened for weak binding to the kinase. Hits are then grown or linked together to create more potent lead compounds.

Hit-to-Lead Optimization and SAR

Once hits are identified, the focus shifts to improving their properties through medicinal chemistry. This iterative process is guided by the Structure-Activity Relationship (SAR) , which seeks to understand how specific chemical modifications affect the compound's biological activity. [10][11] Causality in Experimental Choice: The core of SAR is a systematic exploration of the chemical space around the pyrazole scaffold. For instance, if a hit compound shows good potency but poor selectivity, chemists might introduce a bulky substituent at a position on the pyrazole ring that projects into a region of the ATP pocket that varies across different kinases. [12]This modification might be tolerated by the target kinase but cause a steric clash in off-target kinases, thereby improving the selectivity profile.

Example SAR Table: The following table illustrates a hypothetical SAR study for a pyrazole inhibitor targeting Kinase X, demonstrating how modifications affect potency and selectivity against the related Kinase Y.

| Compound ID | R1-Substituent (Pyrazole N1) | R2-Substituent (Pyrazole C4) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity (Fold) |

| PZ-1 (Hit) | -H | -Phenyl | 500 | 750 | 1.5 |

| PZ-2 | -Methyl | -Phenyl | 250 | 600 | 2.4 |

| PZ-3 | -H | -4-Fluorophenyl | 150 | 800 | 5.3 |

| PZ-4 (Lead) | -Methyl | -4-Fluorophenyl | 25 | 1,500 | 60 |

This data is illustrative.

Lead Optimization and Preclinical Development

Promising "lead" compounds from SAR studies undergo further refinement to optimize their drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and reduce potential toxicity. This involves in vitro assays (e.g., metabolic stability in liver microsomes) and in vivo studies in animal models to assess pharmacokinetics and efficacy. [13]

Key Methodologies and Self-Validating Protocols

Scientific integrity requires that every protocol be a self-validating system. This is achieved by including appropriate controls to ensure that the experimental results are reliable and interpretable.

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol determines the concentration of a pyrazole inhibitor required to reduce the activity of its target kinase by 50% (IC50).

-

Objective: To quantify the potency of a test compound against a purified recombinant kinase.

-

Materials: Recombinant kinase, kinase-specific peptide substrate, ATP, test compound (serial dilutions), kinase buffer, detection reagent (e.g., ADP-Glo™).

-

Methodology:

-

Prepare serial dilutions of the pyrazole inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

-

In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor dilutions.

-

Self-Validation:

-

Positive Control (No Inhibition): Include wells with kinase and substrate but only the DMSO vehicle. This represents 100% kinase activity.

-

Negative Control (Max Inhibition): Include wells with a known potent, broad-spectrum inhibitor (e.g., Staurosporine) or no kinase. This represents 0% activity.

-

-

Incubate the plate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Stop the reaction and add the detection reagent, which quantifies the amount of ADP produced (a direct measure of kinase activity).

-

Read the luminescence on a plate reader.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol verifies that the inhibitor can enter a cell and inhibit the target kinase, as measured by a decrease in the phosphorylation of a known downstream substrate.

-

Objective: To confirm the on-target activity of the pyrazole inhibitor in a cellular context.

-